molecular formula C12H10Cl2N2O B2670907 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde CAS No. 882224-01-3

5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde

Cat. No. B2670907
CAS RN: 882224-01-3
M. Wt: 269.13
InChI Key: RYRIZXCFBWRTDL-UHFFFAOYSA-N
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Description

5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde (CCCP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CCCP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Structural Studies

5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde is a versatile chemical precursor used in the synthesis of complex pyrazole derivatives. The compound undergoes various synthetic transformations leading to the creation of bipyrazoles and their derivatives through reactions such as microwave-assisted amino alkylation, cyclocondensation, and subsequent functionalization (N-formylation and N-acetylation). These synthetic sequences are significant in developing molecules with potential supramolecular assembly properties. The structural elucidation of these compounds reveals insights into their molecular geometries, charge delocalization, and supramolecular interactions, which are crucial for understanding their chemical and physical properties (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Chemical Transformations and Molecular Assembly

Further research into the chemical transformations of 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde with phenols under basic conditions yields 5-aryloxy derivatives. These intermediates, upon further reaction with substituted acetophenones and hydrazine in the presence of acetic acid, lead to N-acetylated reduced bipyrazoles. Structural studies of these compounds provide insights into molecular assembly, showcasing how molecules are linked through various interactions to form complex supramolecular structures. These findings contribute to the understanding of molecular assembly in solid-state chemistry and offer a foundation for designing new materials with desirable properties (Kiran Kumar et al., 2019).

Innovative Synthesis Approaches in Green Chemistry

The compound's utility extends to innovative synthesis approaches in green chemistry, exemplified by the Knoevenagel condensation reactions conducted in an ionic liquid. This method highlights an eco-friendly alternative to traditional synthesis, offering advantages such as shorter reaction times and higher yields, further underscoring the compound's versatility in facilitating efficient and sustainable chemical processes (Hangarge, Jarikote, & Shingare, 2002).

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-8-11(7-17)12(14)16(15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRIZXCFBWRTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde

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